molecular formula C14H12ClN3S B028404 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 103312-62-5

2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No.: B028404
CAS No.: 103312-62-5
M. Wt: 289.8 g/mol
InChI Key: NKBICFMRRCFCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Significance:
This compound features a benzimidazole core linked via a thioether group to a 4-chloro-3-methylpyridinylmethyl moiety (Fig. 1). Its structural framework is pivotal in medicinal chemistry, particularly as a precursor or analog of proton pump inhibitors (PPIs) like rabeprazole . The chloro and methyl substituents on the pyridine ring enhance lipophilicity and influence binding affinity to biological targets, such as H+/K+-ATPase in gastric acid secretion .

Properties

IUPAC Name

2-[(4-chloro-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-10(15)6-7-16-13(9)8-19-14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBICFMRRCFCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468008
Record name 2-{[(4-Chloro-3-methylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103312-62-5
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103312-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((4-Chloro-3-methyl-2-pyridinyl)methyl)thio)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103312625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Chloro-3-methylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of 4-Chloro-3-methyl-2-(chloromethyl)pyridine

The pyridine precursor is synthesized via chlorination of 3-methylpyridine derivatives. In one method, 3-methylpyridine undergoes Friedel-Crafts alkylation followed by chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloro substituent. The chloromethyl group is installed via radical-initiated chlorination or through Vilsmeier-Haack reactions, yielding 4-chloro-3-methyl-2-(chloromethyl)pyridine with >80% purity.

Synthesis of 1H-Benzo[d]imidazole-2-thiol

Benzimidazole thiols are typically prepared by cyclizing o-phenylenediamine with carbon disulfide (CS₂) under basic conditions. For example, refluxing o-phenylenediamine with CS₂ in ethanol containing potassium hydroxide (KOH) produces 1H-benzo[d]imidazole-2-thiol in 65–75% yield. Alternative routes employ thiourea derivatives, though these require stringent temperature control to avoid polysulfide formation.

Thioether Formation via Nucleophilic Substitution

The central step involves coupling the pyridine chloromethyl intermediate with the benzimidazole thiol. In a representative procedure, 4-chloro-3-methyl-2-(chloromethyl)pyridine (1.0 equiv) is reacted with 1H-benzo[d]imidazole-2-thiol (1.2 equiv) in dimethylformamide (DMF) at 60–80°C for 6–8 hours. Cesium carbonate (Cs₂CO₃) is preferred as a base due to its mild reactivity and solubility in polar aprotic solvents, achieving yields of 70–85%.

Optimization Insights :

  • Solvent Selection : DMF outperforms tetrahydrofuran (THF) and acetonitrile in minimizing side reactions.

  • Stoichiometry : A 10–20% excess of benzimidazole thiol ensures complete consumption of the chloromethyl intermediate.

  • Temperature : Reactions below 60°C result in incomplete conversion, while temperatures above 80°C promote degradation.

Alternative Oxidative Coupling Strategies

Patent literature describes oxidative methods using meta-chloroperbenzoic acid (mCPBA) to form sulfinyl intermediates, which are subsequently reduced to thioethers. For instance, treating 2-(((4-chloro-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole with sodium thiosulfate in dichloromethane (DCM) achieves selective reduction to the thioether with 90% efficiency. This approach circumvents steric hindrance issues encountered in direct nucleophilic substitution.

Purification and Characterization

Crude product purification involves sequential liquid-liquid extraction and recrystallization. A patented workflow isolates the thioether by extracting the reaction mixture into DCM, washing with aqueous NaOH (1.6% w/v), and crystallizing from acetonitrile–DCM mixtures. Final purity (>98%) is confirmed via HPLC using a C18 column and acetonitrile–water (70:30) mobile phase.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.27 (s, 1H, pyridine-H), 7.59–7.29 (m, 4H, benzimidazole-H), 4.72 (s, 2H, SCH₂), 2.48 (s, 3H, CH₃).

  • MS (ESI+) : m/z 307.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂ClN₃S.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution70–8598Scalability, minimal byproducts
Oxidative-Reduction85–9097Tolerance to steric hindrance

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The nucleophilic substitution route is favored industrially due to lower reagent costs and compatibility with continuous-flow reactors. Critical parameters include:

  • Solvent Recovery : DMF is distilled and reused, reducing waste.

  • Catalyst Loading : Cs₂CO₃ is employed at 1.5 equiv to maintain reaction kinetics without excess base .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine or benzimidazole rings.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine or benzimidazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Impurity Analysis

This compound is primarily recognized as an impurity in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and Lansoprazole. Its identification and quantification are critical for ensuring the quality and safety of these medications. Regulatory agencies require detailed impurity profiles for drug approval, making compounds like 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole essential in pharmaceutical development.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It is used to calibrate instruments and validate methods for detecting impurities in pharmaceutical formulations. Accurate detection helps maintain compliance with pharmacopoeial standards.

Case Study 1: Impurity Profiling of Rabeprazole

A study conducted by researchers at a pharmaceutical company highlighted the importance of identifying impurities in Rabeprazole formulations. The presence of this compound was detected during stability testing, prompting further investigation into its effects on drug efficacy and safety. The study concluded that rigorous impurity profiling is vital for ensuring therapeutic effectiveness and patient safety.

Case Study 2: Method Development for Lansoprazole Analysis

In another case, a team developed a robust HPLC method for analyzing Lansoprazole that included monitoring for this compound as a key impurity. The method demonstrated high sensitivity and specificity, allowing for the effective quantification of this impurity even at low concentrations, which is crucial for regulatory submissions.

Mechanism of Action

The mechanism of action of 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications on the Pyridine Ring

Substituent Variations
Compound Name Substituents on Pyridine Key Properties Reference
Target Compound 4-chloro, 3-methyl High lipophilicity; PPI analog
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole 3-methyl, 4-trifluoroethoxy Enhanced metabolic stability due to trifluoroethoxy group
2-[[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole 3-methyl, 4-methoxypropoxy Improved solubility and bioavailability
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole 3,4-dimethoxy, difluoromethoxy on benzimidazole Dual-action (anticancer and anti-inflammatory)

Impact of Substituents :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase stability and receptor binding .
  • Alkoxy Groups (e.g., methoxypropoxy) : Enhance solubility and pharmacokinetics .
  • Fluorinated Groups (e.g., trifluoroethoxy) : Improve metabolic resistance and membrane permeability .
Oxidation State of Sulfur
  • Thioether (S) vs. Sulfoxide (SO) : The target compound’s thioether group contrasts with sulfoxide-containing PPIs (e.g., rabeprazole sulfoxide), where oxidation is critical for proton pump inhibition . Thioethers are typically intermediates in PPI synthesis .

Modifications on the Benzimidazole Core

Compound Name Benzimidazole Modifications Activity Reference
1-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)-2-((pyrimidin-2-ylthio)methyl)-1H-benzo[d]imidazole Oxadiazole and pyrimidine appendages Selective COX-2 inhibition (IC50 = 8.2 mM)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Triazole-thiazole hybrid Anticancer activity via kinase inhibition

Key Insights :

  • Heterocyclic Additions (e.g., triazole, oxadiazole) : Expand biological activity beyond acid suppression (e.g., anti-inflammatory, anticancer) .
  • Polar Groups (e.g., acetamide) : Improve water solubility and target specificity .

Biological Activity

2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, commonly referred to as a benzimidazole derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a benzimidazole ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 103312-62-5
  • Molecular Formula : C14H12ClN3S
  • Molecular Weight : 289.78 g/mol

Biological Activity Overview

The biological activity of benzimidazole derivatives, including the compound in focus, has been extensively studied across various domains such as anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance:

  • A study indicated that compounds with similar structures exhibit significant cytotoxic effects on human cancer cell lines. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage pathways .

Case Study: Cytotoxicity in Cancer Cells

A specific investigation into related benzimidazole compounds demonstrated that modifications in the structure significantly influenced their anticancer potency. For example:

  • IC50 Values : Compounds similar to this compound showed IC50 values ranging from 5.2 μM to 26.09 μM against various cancer cell lines, indicating potent activity against malignancies such as breast and liver cancers .

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties:

  • Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Table 1: Antimicrobial Activity Summary

CompoundTarget OrganismMIC (μg/ml)Reference
Compound AStaphylococcus aureus50
Compound BEscherichia coli25
Compound CCandida albicans250

Structure-Activity Relationship (SAR)

The efficacy of benzimidazole derivatives is closely linked to their structural features. Studies suggest that:

  • Substituents on the benzimidazole ring can enhance biological activity. For instance, introducing halogen atoms or alkyl groups can significantly improve anticancer and antimicrobial potency .

Q & A

Q. What are the optimized synthetic routes for 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-mercaptobenzimidazole derivatives with halogenated pyridines (e.g., 4-chloro-3-methylpyridine) under basic conditions (e.g., K₂CO₃ in methanol/water) achieves thioether bond formation. Solvent choice (e.g., methanol, ethyl acetate) and catalysts (e.g., MgCl₂) significantly impact yield, as seen in a protocol achieving 75% yield via reflux with sodium methoxide . Purity is validated via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry. ¹H NMR reveals peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). Infrared (IR) spectroscopy identifies thioether (C–S stretch, ~650 cm⁻¹) and benzimidazole (N–H bend, ~3400 cm⁻¹) functionalities. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ = 436.00 m/z for related derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfoxidation or aryl substitution) affect biological activity?

Oxidation of the thioether to sulfinyl (e.g., using m-CPBA) enhances antiviral or antitumor activity by improving binding to target enzymes. For instance, sulfinyl derivatives exhibit stronger inhibition of viral proteases compared to thioether analogs . Substitution at the pyridine ring (e.g., trifluoroethoxy groups) increases lipophilicity, enhancing antimicrobial potency (MIC values: 3.40–31.25 µg/mL against C. albicans) .

Q. What computational strategies predict binding interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations reveal binding poses in enzyme active sites. For example, docking studies show the benzimidazole core forms π-π interactions with DHFR (dihydrofolate reductase), while the pyridine moiety hydrogen-bonds to catalytic residues . Solvation models (e.g., C-PCM) predict solubility and stability in physiological environments .

Q. How can contradictions in antimicrobial activity data (e.g., varying MIC values across studies) be resolved?

Discrepancies arise from differences in microbial strains, assay methods (broth microdilution vs. agar diffusion), and compound solubility. For example, low water solubility limits agar diffusion efficacy, whereas broth methods better reflect potency (e.g., ZR-8 shows MIC/MBC = 15.62/31.25 µg/mL against E. coli) . Standardizing protocols and using surfactants (e.g., DMSO) improve reproducibility.

Q. What is the role of thermal stability in formulation development for this compound?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) indicate decomposition temperatures (>200°C), suggesting suitability for solid dosages. Fluorescence studies (λₑₓ = 280 nm, λₑₘ = 340 nm) guide stability testing under accelerated conditions (40°C/75% RH) .

Methodological Challenges

Q. How are cyclooxygenase (COX) inhibitory properties evaluated for benzimidazole derivatives?

In vitro COX-1/COX-2 inhibition assays use purified enzymes and colorimetric detection (e.g., prostaglandin G₂ conversion). Derivatives with electron-withdrawing groups (e.g., –CF₃) show higher selectivity for COX-2 (IC₅₀ = 0.8 µM vs. 15 µM for COX-1) due to hydrophobic pocket interactions .

Q. What strategies improve synthetic yields of sulfinyl derivatives without over-oxidation?

Controlled oxidation at low temperatures (-5°C) with stoichiometric m-CPBA minimizes over-oxidation to sulfone. Column chromatography (basic alumina, CH₂Cl₂/MeOH) purifies sulfinyl products, achieving >90% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.